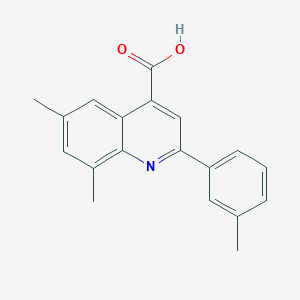

6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, also known as DLQ, is a small molecule with the molecular formula C19H17NO2 and a molecular weight of 291.34g/mol . It has shown great potential in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core with two methyl groups at positions 6 and 8, a 3-methylphenyl group at position 2, and a carboxylic acid group at position 4 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C19H17NO2 and a molecular weight of 291.34g/mol . Other specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen

Anticorrosive Applications

Quinoline derivatives, including compounds structurally related to 6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, are widely recognized for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion due to their high electron density, which allows them to adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding. This property is particularly valuable in the development of anticorrosive materials, offering potential for enhancing the durability of metals in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Research on quinazoline derivatives, which share a structural resemblance to quinoline derivatives, has shown that these compounds are valuable in the creation of novel optoelectronic materials. They have been used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. The integration of quinazoline fragments into π-extended conjugated systems is of great significance for developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This highlights the potential of quinoline derivatives in advancing optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biocatalyst Inhibition

Carboxylic acids, including quinoline carboxylic acids, have been studied for their impact on biocatalyst inhibition. These compounds can inhibit engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, at concentrations below desired yield and titer, affecting the production of biorenewable chemicals. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for engineering robust microbial strains for industrial bioprocesses (Jarboe, Royce, & Liu, 2013).

Environmental Impact and Degradation

Quinoline and its derivatives pose significant environmental challenges due to their carcinogenic, teratogenic, and mutagenic effects. Their complex structure and long photooxidation half-life make natural decomposition difficult. Various technologies, including biodegradation, have been explored to efficiently remove quinoline from the environment, aiming for zero discharge and full utilization of carbon and nitrogen within quinoline without causing harm to the ecological environment (Luo, Yue, Wei, Zhou, Kong, & Alimzhanova, 2020).

Eigenschaften

IUPAC Name |

6,8-dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-5-4-6-14(8-11)17-10-16(19(21)22)15-9-12(2)7-13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKVATDVYPVUIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-2-(4-methylphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B455194.png)

![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B455197.png)

![Propyl 4-(4-tert-butylphenyl)-2-{[(4-ethyl-5-methylthiophen-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B455199.png)

![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B455202.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B455203.png)

![Ethyl 2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B455206.png)

![2-(5-chlorothiophen-2-yl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B455210.png)

![3-({5-Methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B455211.png)

![Methyl 5-ethyl-2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B455213.png)